REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][CH2:5][NH2:6].[OH-].[Na+]>[Cu].N1C2C(=CC=CC=2)C=CC=1>[NH:6]1[C:7]2[C:3](=[CH:2][CH:10]=[CH:9][CH:8]=2)[CH2:4][CH2:5]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
15.56 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCN)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
quinoline copper
|
Quantity
|
0.176 g
|
Type
|
catalyst
|
Smiles
|
[Cu].N1=CC=CC2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 ml reaction flask
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Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
reacted at 110° C. for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture thereby obtained
|
Type
|
CUSTOM
|
Details
|
was subjected to liquid separation
|
Type
|
CUSTOM
|
Details
|
to separate the aqueous layer from the organic layer
|
Type
|
WASH
|
Details
|
The organic layer was washed with an acid
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |